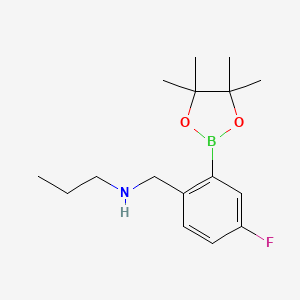

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine

説明

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound that combines the properties of a boronic ester and a fluorinated aromatic amine. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in various chemical transformations, while the fluorine atom enhances its reactivity and biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine typically involves a multi-step process:

Formation of the Boronic Ester: The initial step involves the reaction of 4-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction forms the boronic ester intermediate.

Amination: The boronic ester intermediate is then subjected to a nucleophilic substitution reaction with propan-1-amine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of robust catalysts and automated systems ensures consistent quality and high throughput.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the fluorinated aromatic ring or the boronic ester group, leading to the formation of various reduced derivatives.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various halides or pseudohalides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in organic solvents such as toluene or ethanol.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced aromatic rings or boronic acids.

Substitution: Formation of biaryl compounds through cross-coupling reactions.

科学的研究の応用

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: Explored for its role in drug discovery and development, particularly in the design of fluorinated drugs with enhanced biological activity.

Industry: Utilized in the production of advanced materials and polymers with specific properties.

作用機序

The mechanism of action of N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group facilitates cross-coupling reactions, while the fluorine atom enhances the compound’s reactivity and stability. These properties make it a versatile intermediate in the synthesis of complex molecules.

類似化合物との比較

Similar Compounds

Phenylboronic Acid: A simpler boronic acid derivative used in similar cross-coupling reactions.

4-Fluorobenzylamine: A fluorinated aromatic amine with similar reactivity but lacking the boronic ester group.

Bis(pinacolato)diboron: A boronic ester precursor used in the synthesis of various boronic acid derivatives.

Uniqueness

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is unique due to the combination of a boronic ester and a fluorinated aromatic amine in a single molecule

生物活性

N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H21BFNO3

- Molecular Weight : 305.15 g/mol

- CAS Number : 2246782-64-7

- Purity : 95%

The compound features a boron-containing dioxaborolane moiety which is known to enhance its reactivity in various chemical reactions, particularly in Suzuki coupling reactions.

This compound exhibits several biological activities that can be attributed to its structural characteristics:

- Kinase Inhibition : The compound has been found to selectively inhibit certain kinases, which play critical roles in cell signaling pathways. For example, it shows high selectivity for the KIT and PDGFRA kinases with subnanomolar inhibitory activity .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures have demonstrated antiviral properties against β-coronaviruses including SARS-CoV-2. This is particularly relevant in the context of ongoing research into COVID-19 therapeutics .

- Modulation of Drug Transporters : The compound may influence the activity of ABC transporters (e.g., P-glycoprotein), which are crucial for drug absorption and resistance mechanisms .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Study | Activity | IC50 (µM) | Selectivity |

|---|---|---|---|

| Study 1 | KIT Inhibition | <0.01 | High |

| Study 2 | PDGFRA Inhibition | <0.01 | High |

| Study 3 | Antiviral Activity (SARS-CoV-2) | 0.47 | Moderate |

Case Study 1: Inhibition of Kinases

In a recent study focusing on kinase inhibitors, this compound was evaluated for its ability to inhibit mutant forms of KIT and PDGFRA. The results indicated that the compound achieved significant inhibition at low concentrations (subnanomolar range), highlighting its potential as a therapeutic agent for cancers driven by these mutations .

Case Study 2: Antiviral Potential

Research conducted on compounds structurally similar to N-(4-Fluoro...) demonstrated promising antiviral activity against multiple strains of coronaviruses. The study revealed that modifications in the molecular structure could enhance solubility and bioavailability while maintaining antiviral efficacy .

特性

IUPAC Name |

N-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-6-9-19-11-12-7-8-13(18)10-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAXEAMKCUMFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CNCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682380 | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-59-4 | |

| Record name | Benzenemethanamine, 4-fluoro-N-propyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。